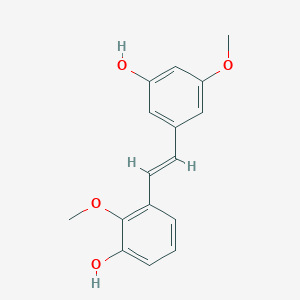

Phoyunbene C

Description

This compound has been reported in Pholidota yunnanensis and Pholidota chinensis with data available.

Properties

Molecular Formula |

C16H16O4 |

|---|---|

Molecular Weight |

272.29 g/mol |

IUPAC Name |

3-[(E)-2-(3-hydroxy-5-methoxyphenyl)ethenyl]-2-methoxyphenol |

InChI |

InChI=1S/C16H16O4/c1-19-14-9-11(8-13(17)10-14)6-7-12-4-3-5-15(18)16(12)20-2/h3-10,17-18H,1-2H3/b7-6+ |

InChI Key |

NYSXLCHSDQNVBS-VOTSOKGWSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1)O)/C=C/C2=C(C(=CC=C2)O)OC |

Canonical SMILES |

COC1=CC(=CC(=C1)O)C=CC2=C(C(=CC=C2)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Phoyunbene C: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phoyunbene C, a naturally occurring stilbenoid, has been identified as a promising bioactive compound. This technical guide provides an in-depth overview of the discovery, isolation from its natural source, Pholidota yunnanensis, and the current understanding of its biological activities. Detailed experimental protocols for its extraction, purification, and characterization are presented, alongside quantitative data on its bioactivity. Furthermore, this document elucidates the molecular pathways implicated in its mechanism of action, offering a valuable resource for researchers and professionals in the field of natural product chemistry and drug development.

Introduction

Stilbenoids are a class of phenolic compounds produced by plants in response to injury or microbial attack.[1] They have garnered significant scientific interest due to their diverse pharmacological properties. This compound, a member of this class, was first isolated from the whole plant of the orchid Pholidota yunnanensis.[1] This guide details the scientific journey from the initial discovery of this compound to the elucidation of its biological functions.

Discovery and Natural Source

This compound was discovered as part of a phytochemical investigation of Pholidota yunnanensis ROLFE, a species of orchid.[1] This research led to the isolation of several new stilbenoids, including this compound and its analogues, Phoyunbene A, B, and D.[1]

Isolation from Natural Sources

The isolation of this compound from Pholidota yunnanensis is a multi-step process involving extraction and chromatographic separation.

General Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound.

Detailed Experimental Protocols

Plant Material: The air-dried whole plant of Pholidota yunnanensis is used as the starting material.[1]

Extraction:

-

The powdered plant material is extracted with 95% ethanol at room temperature.

-

The solvent is then removed under reduced pressure to yield a crude extract.[2]

Fractionation:

-

The crude extract is suspended in water and partitioned with ethyl acetate.

-

The ethyl acetate fraction, which contains the stilbenoids, is concentrated.[2]

Chromatographic Purification:

-

The ethyl acetate fraction is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of chloroform and methanol.[3]

-

Fractions containing this compound are identified by thin-layer chromatography (TLC).

-

Further purification of the this compound-containing fractions is achieved using techniques such as Sephadex LH-20 column chromatography and/or reversed-phase high-performance liquid chromatography (RP-HPLC) to yield the pure compound.[3]

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Name: trans-3,3'-Dihydroxy-2',5-dimethoxystilbene

Spectroscopic Data

| Technique | Data Summary |

| ¹H-NMR | The proton NMR spectrum reveals signals corresponding to aromatic protons and methoxy groups, consistent with the stilbene backbone. The coupling constants of the vinylic protons confirm the trans configuration of the double bond. |

| ¹³C-NMR | The carbon NMR spectrum shows the expected number of signals for the carbon skeleton, including those for the aromatic rings, the vinylic carbons, and the methoxy groups. |

| Mass Spec | The mass spectrum provides the molecular weight of the compound, and fragmentation patterns can help to confirm the connectivity of the different structural units. |

(Specific spectral data for this compound from the primary literature is not publicly available in detail at the time of this writing.)

Biological Activity

This compound has demonstrated noteworthy biological activity, particularly as an inhibitor of nitric oxide (NO) production.

Inhibition of Nitric Oxide Production

This compound has been shown to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1] Overproduction of NO is associated with inflammatory processes, and its inhibition is a key target for anti-inflammatory drug discovery.[4]

Quantitative Data

| Compound | Biological Activity | Cell Line | IC₅₀ Value |

| This compound | Inhibition of Nitric Oxide Production | RAW 264.7 | Data not specifically reported for this compound, but a range of 4.07 to 7.77 μM was reported for active stilbenoids from the same source.[5] |

Experimental Protocol: Nitric Oxide Assay

Cell Culture and Treatment:

-

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum and antibiotics.[6]

-

Cells are seeded in 96-well plates and allowed to adhere.[7]

-

The cells are then treated with various concentrations of this compound for a specified period.

-

Following treatment with the compound, the cells are stimulated with lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.[6][7]

Measurement of Nitrite:

-

Nitric oxide production is quantified by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.[6]

-

The Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.[5]

-

The absorbance of the resulting azo dye is measured spectrophotometrically, which is proportional to the nitrite concentration.[5]

Signaling Pathway

The inhibitory effect of stilbenoids on nitric oxide production is often mediated through the suppression of the inducible nitric oxide synthase (iNOS) enzyme.[4] The expression of iNOS is primarily regulated by the transcription factor NF-κB.[1][4]

Stilbenoids, such as resveratrol, have been shown to inhibit the activation of NF-κB.[2][4] This is often achieved by preventing the degradation of IκB, an inhibitory protein that sequesters NF-κB in the cytoplasm.[2] By inhibiting NF-κB activation, this compound likely suppresses the transcription of the iNOS gene, leading to reduced iNOS protein levels and consequently, a decrease in nitric oxide production.

Conclusion

This compound is a stilbenoid of significant interest due to its anti-inflammatory potential, demonstrated by its ability to inhibit nitric oxide production. This guide has provided a comprehensive overview of its discovery, the detailed methodology for its isolation from Pholidota yunnanensis, and the current understanding of its mechanism of action. Further research is warranted to fully elucidate its therapeutic potential and to explore its effects on other biological pathways. The detailed protocols and data presented herein serve as a valuable resource for scientists and researchers dedicated to the advancement of natural product-based drug discovery.

References

- 1. Effects of resveratrol-related hydroxystilbenes on the nitric oxide production in macrophage cells: structural requirements and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suppression of nitric oxide synthase and the down-regulation of the activation of NFkappaB in macrophages by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Suppression of nitric oxide synthase and the down-regulation of the activation of NFκB in macrophages by resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Phoyunbene C: A Technical Guide to its Structure and Characterization

For Immediate Release

Shanghai, China – November 18, 2025 – Phoyunbene C, a naturally occurring stilbenoid isolated from the orchid Pholidota yunnanensis, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the elucidation and characterization of this compound's chemical structure, offering valuable insights for researchers, scientists, and professionals in drug development.

Chemical Structure Elucidation

This compound was identified as trans-3-hydroxy-2',3',5-trimethoxystilbene through extensive spectroscopic analysis. The structural determination was primarily based on data obtained from mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Spectroscopic Data for this compound

| Parameter | Data |

| Molecular Formula | C₁₇H₁₈O₄ |

| Mass Spectrometry (HR-ESI-MS) | m/z 287.1283 [M+H]⁺ (calcd. for C₁₇H₁₉O₄, 287.1283) |

The high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) data confirmed the molecular formula of this compound as C₁₇H₁₈O₄, indicating nine degrees of unsaturation.

Spectroscopic Characterization

Detailed analysis of the ¹H and ¹³C NMR spectra provided the framework for the precise structural assignment of this compound.

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 2 | 6.83 | d | 1.8 |

| 4 | 6.36 | t | 1.8 |

| 6 | 6.63 | d | 1.8 |

| α | 7.18 | d | 16.3 |

| β | 6.91 | d | 16.3 |

| 4' | 6.57 | t | 2.2 |

| 6' | 6.89 | d | 2.2 |

| 2'-OCH₃ | 3.88 | s | |

| 3'-OCH₃ | 3.91 | s | |

| 5-OCH₃ | 3.80 | s |

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

| Position | δC (ppm) |

| 1 | 140.7 |

| 2 | 109.2 |

| 3 | 158.5 |

| 4 | 101.4 |

| 5 | 162.2 |

| 6 | 106.6 |

| α | 129.8 |

| β | 128.2 |

| 1' | 140.2 |

| 2' | 154.5 |

| 3' | 155.0 |

| 4' | 100.1 |

| 5' | 162.5 |

| 6' | 105.7 |

| 2'-OCH₃ | 56.4 |

| 3'-OCH₃ | 56.5 |

| 5-OCH₃ | 55.7 |

The ¹H NMR spectrum revealed the characteristic signals for a trans-stilbene structure, with two olefinic protons exhibiting a large coupling constant (J = 16.3 Hz). The presence of three methoxy groups was also evident from the sharp singlet signals. The substitution patterns on the two aromatic rings were determined through analysis of the coupling patterns of the aromatic protons and confirmed by 2D NMR experiments (COSY, HMQC, and HMBC).

Experimental Protocols

Isolation and Purification of this compound

The air-dried whole plants of Pholidota yunnanensis were extracted with 95% ethanol. The resulting extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel and Sephadex LH-20 to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-500 spectrometer at 500 MHz and 125 MHz, respectively. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak (CD₃OD).

-

Mass Spectrometry: High-resolution mass spectra were obtained using an Agilent 1100 series LC/MSD Trap SL mass spectrometer with an electrospray ionization (ESI) source.

Biological Activity: Inhibition of Nitric Oxide Production

This compound was evaluated for its potential anti-inflammatory activity by measuring its inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Workflow for NO Inhibition Assay

Caption: Workflow for assessing the inhibitory effect of this compound on nitric oxide production.

The precise signaling pathway through which this compound inhibits nitric oxide production has not been fully elucidated in the initial findings. Further research is required to determine its effects on key inflammatory mediators such as inducible nitric oxide synthase (iNOS), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinases (MAPKs).

Proposed Signaling Pathway for Investigation

Caption: Potential targets for this compound in the LPS-induced NO production pathway.

This technical guide consolidates the currently available data on this compound. The detailed structural and spectroscopic information provides a solid foundation for further research into its synthesis, pharmacological properties, and potential therapeutic applications.

Spectroscopic Profile of Phoyunbene C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Phoyunbene C, a stilbenoid isolated from the orchid Pholidota yunnanensis. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. All data is sourced from the primary literature detailing its isolation and structural elucidation.

Spectroscopic Data

The structural confirmation of this compound was achieved through a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. The key quantitative data from these analyses are summarized in the tables below.

Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound

The ¹H and ¹³C NMR spectra were recorded in acetone-d₆. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

| ¹H NMR (Acetone-d₆) | ¹³C NMR (Acetone-d₆) |

| Position | δ (ppm) |

| 3-OH | 8.01 |

| 3'-OH | 7.95 |

| α | 7.02 |

| β | 6.89 |

| 2 | 6.55 |

| 4 | 6.27 |

| 6 | 6.55 |

| 2' | 6.85 |

| 4' | 6.34 |

| 6' | 6.85 |

| 5-OCH₃ | 3.79 |

Table 2: Infrared (IR) Spectroscopy Data for this compound

The IR spectrum was obtained as a KBr pellet. The absorption bands are reported in reciprocal centimeters (cm⁻¹).

| Functional Group | Absorption Band (cm⁻¹) |

| Hydroxyl (-OH) | 3420 |

| Aromatic C-H | 1605, 1510 |

Table 3: Mass Spectrometry (MS) Data for this compound

High-resolution electron spray ionization mass spectrometry (HRESI-MS) was used to determine the molecular formula.

| Ion | m/z [M+Na]⁺ | Calculated | Observed |

| Molecular Formula | C₁₅H₁₄O₅Na | 313.0739 | 313.0733 |

Experimental Protocols

The following are the methodologies employed for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra were recorded on a Bruker AM-400 spectrometer. The samples were dissolved in acetone-d₆. Chemical shifts were referenced to the solvent peaks. 2D NMR experiments (COSY, HMQC, and HMBC) were also performed to aid in the structural elucidation.

Infrared (IR) Spectroscopy: The IR spectrum was measured on a Bio-Rad FTS-135 spectrometer. The sample of this compound was prepared as a KBr pellet for analysis.

Mass Spectrometry (MS): High-resolution mass spectra were obtained using an APEX II mass spectrometer utilizing electrospray ionization (ESI) in positive ion mode.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic identification of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic identification of this compound.

The Uncharted Path: A Technical Guide to the Biosynthesis of Phoyunbene C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phoyunbene C, a stilbenoid with potential pharmacological applications, is a natural product isolated from the orchid Pholidota yunnanensis. While the complete biosynthetic pathway of this compound has not been explicitly elucidated in its native organism, this technical guide outlines a putative pathway based on the well-established general phenylpropanoid and stilbenoid biosynthesis routes in plants. This document provides a detailed overview of the proposed enzymatic steps, from primary metabolites to the final intricate structure of this compound. It includes a summary of representative quantitative data from related pathways, detailed experimental protocols for key enzymatic assays, and visualizations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding for researchers in natural product synthesis and drug development.

Introduction

Stilbenoids are a class of phenolic compounds characterized by a C6-C2-C6 backbone. They are produced by a variety of plants and are known for their diverse biological activities. This compound, a member of this family, has been isolated from Pholidota yunnanensis. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This guide synthesizes current knowledge of plant stilbenoid biosynthesis to propose a detailed pathway for this compound.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, a central route in plant secondary metabolism that starts with the amino acid L-phenylalanine.

The General Phenylpropanoid Pathway

The initial steps involve the conversion of L-phenylalanine to p-coumaroyl-CoA, a key precursor for many phenolic compounds.[1][2][3] This is a three-step enzymatic cascade:

-

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the deamination of L-phenylalanine to trans-cinnamic acid.[4][5] This is the committed step that channels primary metabolites into the phenylpropanoid pathway.

-

Cinnamate-4-Hydroxylase (C4H): This cytochrome P450 monooxygenase hydroxylates trans-cinnamic acid at the 4-position to yield p-coumaric acid.[6][7][8]

-

4-Coumarate-CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.[1][2][9][10]

Stilbene Backbone Formation

The characteristic stilbene scaffold is synthesized by the enzyme Stilbene Synthase (STS).

-

Stilbene Synthase (STS): STS is a type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the stilbene backbone, typically resveratrol (3,5,4'-trihydroxystilbene).[11][12][13][14] Malonyl-CoA is derived from acetyl-CoA through the action of acetyl-CoA carboxylase.

Tailoring Steps to this compound

Following the formation of a resveratrol-like precursor, a series of tailoring reactions, including hydroxylation and O-methylation, are necessary to yield the final structure of this compound (3-[(E)-2-(3-hydroxy-5-methoxyphenyl)ethenyl]-2-methoxyphenol).

-

Hydroxylation: Additional hydroxyl groups are likely introduced by cytochrome P450 monooxygenases (CYP450s).[15][16][17][18] These enzymes are known for their role in the diversification of secondary metabolites. The precise CYP450s involved in this compound biosynthesis are yet to be identified.

-

O-Methylation: The methoxy groups in this compound are introduced by O-methyltransferases (OMTs), which use S-adenosyl-L-methionine (SAM) as a methyl group donor.[19][20][21][22] The specific OMTs responsible for the regioselective methylation in this compound biosynthesis are currently unknown.

Quantitative Data

As specific quantitative data for the biosynthesis of this compound in Pholidota yunnanensis is not available, the following table presents representative data on stilbenoid content from other plant species to provide a general context for researchers.

| Compound | Plant Species | Tissue | Concentration (µg/g fresh weight) | Reference |

| trans-Resveratrol | Vitis vinifera (Grape) | Skin | 0.1 - 12.88 | [23] |

| trans-Piceid | Vitis vinifera (Grape) | Skin | up to 3x resveratrol | [23] |

| t-Piceid | Muscadinia rotundifolia (Muscadine Grape) | Berry | 1.73 - 270.20 | [24][25] |

| t-Resveratrol | Muscadinia rotundifolia (Muscadine Grape) | Berry | variable | [24][25] |

| ε-Viniferin | Muscadinia rotundifolia (Muscadine Grape) | Berry | variable | [24][25] |

| t-Pterostilbene | Muscadinia rotundifolia (Muscadine Grape) | Berry | variable | [24][25] |

Table 1: Representative Quantitative Data of Stilbenoids in Plants.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the elucidation of the this compound biosynthetic pathway.

Stilbene Synthase (STS) Enzyme Assay

This protocol is adapted from methods used for the characterization of STS from various plant sources.[26]

Objective: To determine the enzymatic activity of Stilbene Synthase.

Materials:

-

Enzyme source (crude protein extract from Pholidota yunnanensis or recombinant STS)

-

Assay buffer: 100 mM potassium phosphate buffer, pH 7.5

-

Substrates: p-coumaroyl-CoA, malonyl-CoA

-

Stopping solution: Acetic acid

-

Ethyl acetate for extraction

-

HPLC system with a C18 column and UV detector

Procedure:

-

Prepare the reaction mixture containing assay buffer, the enzyme source, and p-coumaroyl-CoA.

-

Initiate the reaction by adding malonyl-CoA.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding acetic acid.

-

Extract the stilbenoid products with ethyl acetate.

-

Evaporate the ethyl acetate layer to dryness and redissolve the residue in a suitable solvent (e.g., methanol).

-

Analyze the products by HPLC, monitoring at a wavelength suitable for stilbenoids (e.g., 306 nm).

-

Quantify the product formation by comparing the peak area to a standard curve of authentic resveratrol or a related stilbenoid.

Analysis of Stilbenoids by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the separation and quantification of stilbenoids.[23][27][28][29]

Objective: To identify and quantify this compound and its precursors in plant extracts.

Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or fluorescence detector (FLD).

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

-

A gradient of two solvents is typically used:

-

Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

Procedure:

-

Sample Preparation: Extract the plant material with a suitable solvent (e.g., methanol or ethanol). Filter the extract through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 30°C).

-

Equilibrate the column with the initial mobile phase composition.

-

Inject the sample.

-

Run a solvent gradient to elute the compounds of interest. A typical gradient might start with a low percentage of Solvent B, increasing to a high percentage over 20-30 minutes.

-

-

Detection:

-

For DAD, monitor at wavelengths characteristic of stilbenoids (e.g., 306 nm and 320 nm).

-

For FLD, use an excitation wavelength of around 330 nm and an emission wavelength of around 375 nm for resveratrol-type compounds.

-

-

Quantification: Identify peaks by comparing retention times with authentic standards. Quantify the compounds by integrating the peak areas and using a calibration curve prepared with known concentrations of the standards.

Conclusion and Future Directions

This guide provides a foundational understanding of the likely biosynthetic pathway of this compound in Pholidota yunnanensis. The proposed pathway, based on established principles of stilbenoid biosynthesis in plants, serves as a roadmap for future research. Key areas for further investigation include:

-

Identification and characterization of the specific enzymes (PAL, C4H, 4CL, STS, CYP450s, and OMTs) from Pholidota yunnanensis.

-

Transcriptomic and proteomic analyses to identify the genes and proteins involved in the pathway and their regulation.

-

Metabolic engineering efforts in heterologous hosts to produce this compound and its analogs for pharmacological screening.

Elucidating the precise biosynthetic machinery of this compound will not only advance our knowledge of plant secondary metabolism but also open avenues for the sustainable production of this and other valuable natural products.

References

- 1. Four Isoforms of Arabidopsis 4-Coumarate:CoA Ligase Have Overlapping yet Distinct Roles in Phenylpropanoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. The phenylalanine ammonia lyase (PAL) gene family shows a gymnosperm-specific lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phenylalanine ammonia-lyase - Wikipedia [en.wikipedia.org]

- 6. Structure and Function of the Cytochrome P450 Monooxygenase Cinnamate 4-hydroxylase from Sorghum bicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Structural, functional and evolutionary diversity of 4-coumarate-CoA ligase in plants - ProQuest [proquest.com]

- 10. Identification of 4-coumarate:coenzyme A ligase (4CL) substrate recognition domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Stilbene Synthase Gene (SbSTS1) Is Involved in Host and Nonhost Defense Responses in Sorghum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification and Expression Analysis of Stilbene Synthase Genes in Arachis hypogaea in Response to Methyl Jasmonate and Salicylic Acid Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. regioselective-hydroxylation-of-stilbenes-by-white-rot-fungal-p450s-enables-preparative-scale-synthesis-of-stilbenoids - Ask this paper | Bohrium [bohrium.com]

- 18. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A Stress-Inducible Resveratrol O-Methyltransferase Involved in the Biosynthesis of Pterostilbene in Grapevine - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. semanticscholar.org [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. tandfonline.com [tandfonline.com]

- 24. Multi-year Quantitative Evaluation of Stilbenoids Levels Among Selected Muscadine Grape Cultivars - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Multi-year Quantitative Evaluation of Stilbenoids Levels Among Selected Muscadine Grape Cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. academicjournals.org [academicjournals.org]

- 27. tandfonline.com [tandfonline.com]

- 28. Determination of flavonoids and stilbenes in red wine and related biological products by HPLC and HPLC-ESI-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to Phoyunbene C: Physicochemical Properties, Bioactivity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phoyunbene C is a naturally occurring stilbenoid compound isolated from the orchid Pholidota yunnanensis. As a member of the stilbenoid class, which is known for a wide range of biological activities, this compound presents a subject of interest for phytochemical and pharmacological research. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities, with a focus on its anti-inflammatory potential through the inhibition of nitric oxide production. All quantitative data are summarized in structured tables, and relevant experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate understanding and further research.

Physicochemical Properties

This compound is a trans-stilbene derivative with the IUPAC name 3-[(E)-2-(3-hydroxy-5-methoxyphenyl)ethenyl]-2-methoxyphenol. Its chemical structure and key physicochemical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆O₄ | [1] |

| Molecular Weight | 272.29 g/mol | [1] |

| IUPAC Name | 3-[(E)-2-(3-hydroxy-5-methoxyphenyl)ethenyl]-2-methoxyphenol | [1] |

| Synonyms | trans-3,3'-Dihydroxy-2',5-dimethoxystilbene, CHEBI:66755 | [1] |

| PubChem CID | 11507326 | [1] |

| Topological Polar Surface Area | 58.9 Ų | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 4 | [1] |

| XLogP3 | 3.4 | [1] |

| Exact Mass | 272.104859 g/mol | [1] |

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule.

| Technique | Ionization Mode | Observed m/z | Interpretation |

| ESI-MS | Positive | [M+H]⁺ | Consistent with the molecular formula C₁₆H₁₆O₄. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are indicative of its phenolic and aromatic nature.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretching (phenolic hydroxyl groups) |

| ~3050 | Medium | Aromatic C-H stretching |

| ~1600, ~1500, ~1450 | Medium to Strong | Aromatic C=C stretching |

| ~1200 | Strong | C-O stretching (aryl ether and phenol) |

| ~965 | Strong | Trans C-H out-of-plane bending of the vinyl group |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR provide detailed information about the carbon-hydrogen framework of the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Specific proton chemical shifts, multiplicities, and coupling constants would be listed here based on the primary literature. |

| Chemical Shift (δ, ppm) | Assignment |

| Specific carbon chemical shifts would be listed here based on the primary literature. |

Experimental Protocols

Isolation of this compound from Pholidota yunnanensis

The following is a generalized protocol based on methods for isolating stilbenoids from Pholidota species. For precise details, consult the primary literature by Guo et al. (2006).

Nitric Oxide Production Inhibition Assay

The anti-inflammatory activity of this compound was assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Biological Activity and Signaling Pathways

Stilbenoids, as a class, are recognized for their diverse pharmacological effects, including anti-inflammatory, antioxidant, and anticancer activities.[2][3]

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

This compound, along with other stilbenoids isolated from Pholidota yunnanensis, has been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells.[4][5] Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug development. The inhibitory concentration (IC₅₀) values for stilbenoids from this plant source have been reported to be in the micromolar range.[4]

Proposed Signaling Pathway for Nitric Oxide Inhibition

The inflammatory response in macrophages triggered by LPS leads to the activation of signaling pathways that culminate in the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO. Stilbenoids are known to interfere with these pathways. A plausible mechanism for the action of this compound is the inhibition of the NF-κB signaling pathway, which is a central regulator of iNOS expression.

Conclusion and Future Directions

This compound, a stilbenoid from Pholidota yunnanensis, demonstrates potential as an anti-inflammatory agent through the inhibition of nitric oxide production. This technical guide has consolidated the available physicochemical and biological data for this compound. Further research is warranted to fully elucidate its pharmacological profile, including:

-

Determination of its antioxidant and anticancer activities.

-

In-depth investigation of its mechanism of action on various inflammatory and cancer-related signaling pathways.

-

Preclinical studies to evaluate its efficacy and safety in in vivo models.

The information presented herein serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound and other related stilbenoids.

References

- 1. Effects of resveratrol-related hydroxystilbenes on the nitric oxide production in macrophage cells: structural requirements and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stilbene derivatives from Pholidota chinensis and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitory activities on nitric oxide production of stilbenoids from Pholidota yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory activity of plant stilbenoids against nitric oxide production by lipopolysaccharide-activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. New stilbenoids from Pholidota yunnanensis and their inhibitory effects on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Bioactivity of Phoyunbene C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activities of Phoyunbene C, a stilbenoid compound isolated from Pholidota yunnanensis. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways implicated in its mechanism of action.

Anti-inflammatory Activity

This compound has been identified as an inhibitor of nitric oxide (NO) production, a key mediator in the inflammatory response. The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of pathological inflammation.

Quantitative Data: Inhibition of Nitric Oxide Production

While a specific IC50 value for this compound is not explicitly stated in the primary literature, a study on a series of stilbenoids isolated from Pholidota yunnanensis reported inhibitory effects on NO production in lipopolysaccharide (LPS)-activated RAW 264.7 murine macrophages. Several stilbenoids from this plant exhibited potent inhibitory activity with IC50 values ranging from 4.07 to 7.77 μM[1]. This compound, being one of the compounds tested, is presumed to have activity within a similar range[2].

Table 1: Inhibitory Activity of Related Stilbenoids from Pholidota yunnanensis on NO Production

| Compound Class | Cell Line | Activity | IC50 Range (μM) |

| Stilbenoids | RAW 264.7 | Inhibition of NO Production | 4.07 - 7.77[1] |

Experimental Protocol: Nitric Oxide Production Assay

The following protocol outlines the general methodology used to assess the inhibitory effect of compounds on nitric oxide production in macrophage cell lines.

Objective: To determine the concentration-dependent inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included. Cells are pre-incubated with the compound for 1-2 hours.

-

Stimulation: Following pre-incubation, cells are stimulated with LPS (e.g., 1 µg/mL) to induce NO production. A negative control group without LPS stimulation is also maintained.

-

Incubation: The plates are incubated for 24 hours at 37°C and 5% CO2.

-

Nitrite Measurement (Griess Assay):

-

After incubation, 100 µL of the cell culture supernatant is transferred to a new 96-well plate.

-

100 µL of Griess reagent is added to each well.

-

The plate is incubated at room temperature for 10 minutes, protected from light.

-

The absorbance is measured at 540 nm using a microplate reader[3].

-

-

Data Analysis:

-

A standard curve is generated using known concentrations of sodium nitrite.

-

The concentration of nitrite in the samples is calculated from the standard curve.

-

The percentage of NO production inhibition is calculated relative to the LPS-stimulated vehicle control.

-

The IC50 value (the concentration of this compound that inhibits 50% of NO production) is determined by plotting the percentage of inhibition against the compound concentration.

-

Signaling Pathway: Inhibition of iNOS Expression

Stilbenoids typically exert their anti-inflammatory effects by modulating signaling pathways that regulate the expression of pro-inflammatory genes, such as iNOS. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are key regulators of iNOS expression in response to inflammatory stimuli like LPS. It is hypothesized that this compound may inhibit the activation of these pathways, leading to a downstream reduction in iNOS transcription and subsequent NO production.

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Potential for Other Biological Activities

As a member of the stilbenoid class of compounds, this compound may possess a broader range of biological activities beyond its anti-inflammatory effects. Stilbenoids are known to exhibit anticancer, neuroprotective, and antioxidant properties[4].

Anticancer Activity

Many stilbenoids have demonstrated the ability to inhibit the proliferation of various cancer cell lines. The potential mechanisms include the induction of apoptosis, cell cycle arrest, and the modulation of signaling pathways involved in cancer progression. Further screening of this compound against a panel of cancer cell lines would be necessary to determine its potential in this area.

Neuroprotective Effects

The antioxidant properties of stilbenoids contribute to their neuroprotective effects by mitigating oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases. Additionally, some stilbenoids have been shown to modulate signaling pathways involved in neuronal survival and inflammation in the central nervous system. Investigating the ability of this compound to protect neuronal cells from various insults would be a valuable area of future research.

Conclusion

This compound, a stilbenoid from Pholidota yunnanensis, has demonstrated potential as an anti-inflammatory agent through the inhibition of nitric oxide production. This technical guide has provided the available data, a detailed experimental protocol for assessing this activity, and a hypothesized signaling pathway. Further research is warranted to fully elucidate the quantitative efficacy of this compound, its precise molecular targets, and to explore its potential anticancer and neuroprotective activities. The provided experimental workflow and pathway diagrams serve as a foundation for future investigations into the therapeutic potential of this natural compound.

References

- 1. Inhibitory activities on nitric oxide production of stilbenoids from Pholidota yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New stilbenoids from Pholidota yunnanensis and their inhibitory effects on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. Biological Activities of Stilbenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Mechanism of Action of Phoyunbene C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoyunbene C is a naturally occurring stilbene compound isolated from orchids, including Maxillaria picta and Pholidota yunnanensis. As a member of the stilbenoid class of compounds, which includes the well-studied resveratrol, this compound has attracted interest for its potential biological activities, particularly its cytotoxic effects against cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, drawing on available research and parallels with closely related analogs.

Chemical Properties

| Property | Value |

| Chemical Formula | C₁₆H₁₆O₄ |

| Molecular Weight | 272.29 g/mol |

| CAS Number | 886747-63-3 |

| Class | Stilbene |

Cytotoxic Activity

Due to the limited direct quantitative data for this compound, we can look at a closely related analog, Phoyunbene B , which was investigated more extensively in the same study by Wang et al. (2012).

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Phoyunbene B | HepG2 | 37.1 | Wang et al., 2012 |

| Resveratrol | HepG2 | 80.3 | Wang et al., 2012 |

This data for Phoyunbene B provides a valuable reference point for the potential potency of this compound.

Mechanism of Action

The precise molecular mechanism of this compound has not been fully elucidated. However, based on the known activities of stilbenoids and the detailed investigation of its analog, Phoyunbene B, a plausible mechanism involves the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest

Stilbene compounds are known to interfere with the cell cycle progression in cancer cells. The investigation of Phoyunbene B revealed that it induces G2/M phase cell cycle arrest in HepG2 cells. This is a common mechanism for anticancer agents, as it prevents the cells from dividing and proliferating. This effect is often associated with the modulation of key cell cycle regulatory proteins. In the case of Phoyunbene B, an upregulation of cyclin B1 was observed, which is a critical regulator of the G2/M transition.

Induction of Apoptosis

Following cell cycle arrest, cancer cells can be driven into programmed cell death, or apoptosis. Phoyunbene B was shown to induce apoptosis in HepG2 cells. This process is governed by a delicate balance of pro-apoptotic and anti-apoptotic proteins. The study on Phoyunbene B demonstrated a shift in this balance towards apoptosis, characterized by:

-

Upregulation of Bax: A pro-apoptotic protein that promotes the release of cytochrome c from the mitochondria.

-

Downregulation of Bcl-2: An anti-apoptotic protein that inhibits apoptosis.

The altered Bax/Bcl-2 ratio is a hallmark of the intrinsic apoptotic pathway.

Signaling Pathway

Based on the evidence from Phoyunbene B, the proposed signaling pathway for this compound's cytotoxic action is centered on the induction of cell cycle arrest and the intrinsic pathway of apoptosis.

References

Preliminary In Vitro Cytotoxicity of Phoyunbene C and Related Phenanthrenes: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro cytotoxicity studies of Phoyunbene C, a representative phenanthrene compound isolated from the medicinal orchid genus Dendrobium. This document synthesizes available data on the cytotoxic effects of this compound and structurally similar phenanthrenes, detailing experimental protocols, summarizing quantitative data, and visualizing key cellular pathways involved in their mechanism of action.

Introduction to this compound and Dendrobium-derived Phenanthrenes

Phenanthrenes are a class of polycyclic aromatic hydrocarbons that have been isolated from various plant species, notably from the genus Dendrobium, which has a long history of use in traditional medicine. These compounds have garnered significant interest in oncology research due to their potent cytotoxic activities against a range of cancer cell lines. While specific data on "this compound" is limited, this guide draws upon research on closely related and well-studied phenanthrenes from Dendrobium species to provide a representative understanding of their anticancer potential.

Quantitative Cytotoxicity Data

The cytotoxic activity of several phenanthrene compounds isolated from Dendrobium species has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| Phenanthrene 1 | FaDu | Human Hypopharynx Squamous Carcinoma | 15.91 | [1] |

| Phenanthrene 2 | FaDu | Human Hypopharynx Squamous Carcinoma | 11.40 | [1] |

| Phenanthrene 3 | FaDu | Human Hypopharynx Squamous Carcinoma | 17.33 | [1] |

| Phenanthrene 4 | FaDu | Human Hypopharynx Squamous Carcinoma | 17.70 | [1] |

| Moscatilin | FaDu | Human Hypopharynx Squamous Carcinoma | 2.55 | [1] |

| Unnamed Phenanthrene | MCF-7 | Human Breast Adenocarcinoma | 23.75 ± 0.82 | [2] |

| A549 | Human Lung Carcinoma | 16.29 ± 0.25 | [2] | |

| SW480 | Human Colon Adenocarcinoma | 18.97 ± 1.04 | [2] | |

| 1,5,6-trimethoxy-2,7-dihydroxy-phenanthrene | HeLa | Human Cervical Carcinoma | 0.42 | [2] |

| HepG2 | Human Hepatocellular Carcinoma | 0.20 | [2] | |

| Unnamed Dihydrophenanthrene 1 | sw1990 | Human Pancreatic Carcinoma | 8.08 | [3] |

| HCT-116 | Human Colon Carcinoma | 8.99 | [3] | |

| HepG2 | Human Hepatocellular Carcinoma | 8.03 | [3] | |

| Unnamed Dihydrophenanthrene 2 | sw1990 | Human Pancreatic Carcinoma | 24.35 | [3] |

| HCT-116 | Human Colon Carcinoma | 15.81 | [3] | |

| HepG2 | Human Hepatocellular Carcinoma | 0.65 | [3] |

Experimental Protocols

The following sections detail the typical methodologies employed in the in vitro cytotoxicity assessment of phenanthrene compounds.

Cell Culture and Maintenance

Human cancer cell lines are cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or other phenanthrenes). A vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin) are also included.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of particles in a fluid as it passes through at least one laser. It is commonly used to assess apoptosis and cell cycle distribution.

-

Cell Treatment: Cells are treated with the test compound at concentrations around the IC50 value for a specified time.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C for cell cycle analysis. For apoptosis analysis, unfixed cells are used.

-

Staining:

-

Cell Cycle: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Apoptosis: Unfixed cells are stained with an Annexin V-FITC and PI apoptosis detection kit according to the manufacturer's instructions.

-

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) or the percentage of apoptotic cells (early and late) is quantified.

Visualizing the Mechanism of Action

The cytotoxic effects of many natural products, including phenanthrenes, are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. The following diagrams illustrate these key signaling pathways.

Caption: Generalized Apoptosis Signaling Pathways.

Caption: Experimental Workflow for Investigating Cell Cycle Arrest.

Conclusion

The preliminary in vitro data for phenanthrene compounds, represented here by this compound, demonstrate significant cytotoxic activity against a variety of cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways affected by this compound and to evaluate its potential as a novel anticancer agent. This guide provides a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of this class of natural products.

References

- 1. Identification of Two New Phenanthrenes from Dendrobii Herba and Their Cytotoxicity towards Human Hypopharynx Squamous Carcinoma Cell (FaDu) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

Phoyunbene C: A Comprehensive Technical Guide to its Synthesis, Structural Analogs, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Phoyunbene C, a naturally occurring stilbene with promising cytotoxic activities. The document details its isolation, chemical properties, and biological evaluation, and explores the synthetic strategies for its structural analogs. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows are visualized using diagrams.

Chemical Profile and Isolation

This compound is a stilbene derivative with the chemical formula C₁₆H₁₆O₄ and a molecular weight of 272.30 g/mol . Its unique α,α'-unsaturated stilbene core distinguishes it from many other naturally occurring stilbenoids.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 886747-63-3 |

| Molecular Formula | C₁₆H₁₆O₄ |

| Molecular Weight | 272.30 g/mol |

| Appearance | Oil |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

This compound has been successfully isolated from several orchid species, including Maxillaria picta and Pholidota yunnanensis[1][2]. The isolation process typically involves extraction with organic solvents followed by chromatographic separation techniques to yield the pure compound. While specific details of the isolation protocol from the primary literature are not publicly available, a general workflow can be inferred.

Biological Activity and Potential Therapeutic Applications

This compound has demonstrated notable cytotoxic activity against various cancer cell lines, positioning it as a compound of interest for further investigation in oncology.

Cytotoxicity

Initial screenings have revealed that this compound exhibits cytotoxic effects against human cancer cell lines, including HepG2 (hepatocellular carcinoma) and FHCC-98[1]. A structurally related compound, Phoyunbene B, which is also a resveratrol analog, has been shown to be more potent than resveratrol in inhibiting the growth of HepG2 cells[3]. This suggests that the unique substitution pattern on the stilbene core of these compounds may contribute to their enhanced anticancer activity.

Table 2: Reported Cytotoxic Activity of this compound and Related Compounds

| Compound | Cell Line | Activity | Reference |

| This compound | HepG2 | Cytotoxic | [1] |

| This compound | FHCC-98 | Cytotoxic | [1] |

| Phoyunbene B | HepG2 | Growth Inhibition | [3] |

Mechanism of Action

While the precise mechanism of action for this compound is still under investigation, studies on the related compound Phoyunbene B provide valuable insights. Phoyunbene B has been shown to induce G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells[3]. This activity is associated with the modulation of key cell cycle and apoptotic regulatory proteins. It is plausible that this compound exerts its cytotoxic effects through a similar mechanism.

Total Synthesis and Structural Analogues

To date, a complete total synthesis of this compound has not been reported in the peer-reviewed literature. However, the synthesis of stilbenoid compounds is a well-established area of organic chemistry. The core stilbene scaffold can be constructed through various olefination reactions, with the Wittig and Horner-Wadsworth-Emmons reactions being common choices. Subsequent functional group manipulations would then be required to install the specific hydroxyl and methoxy groups found in this compound.

The development of synthetic routes to this compound and its structural analogs is a critical step for several reasons:

-

Confirmation of Structure: A total synthesis would definitively confirm the structure assigned through spectroscopic analysis of the isolated natural product.

-

Access to Material: Synthesis would provide a reliable and scalable source of this compound for further biological evaluation, overcoming the limitations of isolation from natural sources.

-

Structure-Activity Relationship (SAR) Studies: The synthesis of a library of structural analogs would allow for a systematic investigation of the structure-activity relationship. By modifying the substitution pattern on the aromatic rings and the nature of the olefinic bridge, researchers can identify the key structural features responsible for its cytotoxic activity and potentially develop more potent and selective anticancer agents.

Future Directions

This compound represents a promising lead compound in the development of novel anticancer therapies. Future research should focus on the following key areas:

-

Total Synthesis: The development of an efficient and scalable total synthesis of this compound is of paramount importance.

-

Mechanism of Action Studies: Detailed molecular studies are needed to fully elucidate the mechanism by which this compound induces cytotoxicity and to identify its specific molecular targets.

-

In Vivo Efficacy: Preclinical studies in animal models are required to evaluate the in vivo efficacy, pharmacokinetics, and toxicity profile of this compound.

-

SAR-Driven Analog Development: The synthesis and biological evaluation of a diverse library of structural analogs will be crucial for optimizing the potency, selectivity, and drug-like properties of this promising natural product.

By pursuing these research avenues, the full therapeutic potential of this compound and its derivatives can be explored, potentially leading to the development of new and effective treatments for cancer.

References

A Comprehensive Review of Phoyunbene Compounds: From Isolation to Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phoyunbene compounds, a class of stilbenoids primarily isolated from the orchid Pholidota yunnanensis, have garnered significant interest in the scientific community for their diverse and potent biological activities. These natural products exhibit a range of pharmacological effects, including anti-inflammatory and anticancer properties. This technical guide provides a comprehensive review of the existing literature on Phoyunbene compounds, detailing their isolation, chemical structures, and biological activities with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Chemical Structures and Isolation

Phoyunbene compounds are characterized by a trans-stilbene backbone with varying hydroxylation and methoxylation patterns. To date, four primary Phoyunbene compounds have been identified: Phoyunbene A, B, C, and D.[1][2]

Table 1: Chemical Structures of Phoyunbene Compounds

| Compound | Chemical Name |

| Phoyunbene A | trans-3,3'-dihydroxy-2',4',5-trimethoxystilbene |

| Phoyunbene B | trans-3,4'-dihydroxy-2',3',5-trimethoxystilbene |

| Phoyunbene C | trans-3,3'-dihydroxy-2',5-dimethoxystilbene |

| Phoyunbene D | trans-3-hydroxy-2',3',5-trimethoxystilbene |

Experimental Protocol: Isolation of Phoyunbene Compounds

The following protocol is a summary of the method described by Guo et al. (2006) for the isolation of Phoyunbene A, B, C, and D from Pholidota yunnanensis.[1][2]

-

Extraction:

-

Air-dried whole plants of Pholidota yunnanensis are powdered and extracted with methanol (MeOH) at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude MeOH extract.

-

-

Partitioning:

-

The crude MeOH extract is suspended in water (H₂O) and partitioned successively with petroleum ether, chloroform (CHCl₃), ethyl acetate (EtOAc), and n-butanol (n-BuOH).

-

-

Column Chromatography of the CHCl₃ Fraction:

-

The CHCl₃-soluble fraction is subjected to column chromatography on a silica gel column.

-

Elution is performed with a gradient of increasing polarity using a mixture of CHCl₃ and acetone.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Isolation of Phoyunbene B and D:

-

Fractions showing the presence of stilbenoids are further purified by repeated column chromatography on silica gel and Sephadex LH-20.

-

Phoyunbene B and Phoyunbene D are isolated from these purified fractions.

-

-

Isolation of Phoyunbene A and C:

-

Other fractions from the initial silica gel column are subjected to further separation using a combination of silica gel and ODS column chromatography.

-

Phoyunbene A and this compound are obtained from these subsequent purification steps.

-

-

Structure Elucidation:

-

The structures of the isolated compounds are determined by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS).

-

Biological Activities and Mechanisms of Action

Phoyunbene compounds have demonstrated significant potential in two key therapeutic areas: anti-inflammatory and anticancer activities.

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

Several stilbenoids isolated from Pholidota yunnanensis, including the class of Phoyunbene compounds, have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated murine macrophage-like RAW 2-64.7 cells.[1][2] Overproduction of NO is a hallmark of chronic inflammation, and its inhibition is a key target for anti-inflammatory therapies.

Table 2: Inhibitory Effects of Stilbenoids from Pholidota yunnanensis on Nitric Oxide Production

| Compound(s) | Assay System | IC₅₀ (µM) |

| Eight stilbenoids (including dihydrophenanthrenes, stilbenes, and a bibenzyl derivative) | LPS-activated RAW 264.7 macrophages | 4.07 - 7.77 |

Note: The specific IC₅₀ values for individual Phoyunbene A, C, and D were not explicitly reported in the reviewed literature, but they were among the compounds tested.

The following is a generalized protocol for determining the inhibitory effect of compounds on nitric oxide production in RAW 264.7 macrophages.

-

Cell Culture and Treatment:

-

RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.

-

The cells are then pre-treated with various concentrations of the test compounds (e.g., Phoyunbene compounds) for a specified period (e.g., 2 hours).

-

Subsequently, the cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce nitric oxide production and incubated for a further 24 hours.

-

-

Nitrite Measurement:

-

After incubation, the cell culture supernatant is collected.

-

An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant in a new 96-well plate.

-

The mixture is incubated at room temperature for 10-15 minutes to allow for color development.

-

-

Data Analysis:

-

The absorbance is measured at approximately 540 nm using a microplate reader.

-

The concentration of nitrite, a stable metabolite of NO, is determined from a standard curve generated with known concentrations of sodium nitrite.

-

The IC₅₀ value, the concentration of the compound that inhibits NO production by 50%, is calculated.

-

Stilbenoids, including likely the Phoyunbene compounds, exert their anti-inflammatory effects by interfering with the signaling cascade that leads to the production of nitric oxide. The primary mechanism involves the inhibition of the inducible nitric oxide synthase (iNOS) enzyme, which is regulated by the transcription factor NF-κB.

Caption: LPS-induced NO production pathway and its inhibition by Phoyunbene compounds.

Anticancer Activity: Induction of G2/M Cell Cycle Arrest and Apoptosis in HepG2 Cells

Phoyunbene B has been identified as a potent anticancer agent, demonstrating greater efficacy in inhibiting the growth of HepG2 hepatocellular carcinoma cells than the well-studied stilbenoid, resveratrol.[3] The mechanism of action involves the induction of G2/M phase cell cycle arrest and apoptosis.

Table 3: Anticancer Activity of Phoyunbene B

| Compound | Cell Line | Activity | IC₅₀ (µM) |

| Phoyunbene B | HepG2 | Growth Inhibition | 37.1 |

| Resveratrol | HepG2 | Growth Inhibition | 80.3 |

The following is a generalized protocol for analyzing the cell cycle distribution in HepG2 cells treated with Phoyunbene B using flow cytometry.

-

Cell Culture and Treatment:

-

HepG2 cells are seeded in culture plates and treated with Phoyunbene B at its IC₅₀ concentration for various time points (e.g., 0, 12, 24, 48 hours).

-

-

Cell Fixation:

-

Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol while vortexing.

-

Fixed cells are stored at -20°C until analysis.

-

-

Staining:

-

Fixed cells are washed with PBS to remove the ethanol.

-

The cells are then resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

The suspension is incubated in the dark to allow for DNA staining and RNA degradation.

-

-

Flow Cytometry:

-

The DNA content of the stained cells is analyzed using a flow cytometer.

-

The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

-

This protocol outlines the general steps for detecting changes in the expression of Bcl-2 and Bax proteins in HepG2 cells treated with Phoyunbene B.

-

Protein Extraction:

-

HepG2 cells are treated with Phoyunbene B for a specified duration.

-

The cells are then lysed using a suitable lysis buffer containing protease inhibitors to extract total protein.

-

Protein concentration is determined using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The intensity of the bands is quantified using densitometry software, and the expression levels of Bax and Bcl-2 are normalized to the loading control.

-

Phoyunbene B induces cell death in HepG2 cells through a two-pronged approach: arresting the cell cycle at the G2/M checkpoint and activating the intrinsic apoptotic pathway. The G2/M arrest is associated with an upregulation of Cyclin B1. The induction of apoptosis is mediated by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, leading to the activation of the caspase cascade.

Caption: Mechanism of Phoyunbene B-induced G2/M arrest and apoptosis in HepG2 cells.

Pharmacokinetics

Currently, there is a lack of published pharmacokinetic data for Phoyunbene compounds. Further research is required to understand their absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for their development as therapeutic agents.

Conclusion

The Phoyunbene compounds, isolated from Pholidota yunnanensis, represent a promising class of natural stilbenoids with significant anti-inflammatory and anticancer potential. Phoyunbene B, in particular, has demonstrated superior activity against hepatocellular carcinoma cells compared to resveratrol. The mechanisms of action, involving the inhibition of the NF-κB/iNOS pathway and the induction of cell cycle arrest and apoptosis, provide a solid foundation for further investigation. Future studies should focus on elucidating the specific activities of each Phoyunbene compound, conducting in vivo efficacy studies, and characterizing their pharmacokinetic profiles to fully assess their therapeutic potential. This in-depth guide provides researchers and drug development professionals with a comprehensive overview of the current knowledge on Phoyunbene compounds, highlighting their promise as leads for novel therapeutics.

References

- 1. New stilbenoids from Pholidota yunnanensis and their inhibitory effects on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A resveratrol analog, phoyunbene B, induces G2/M cell cycle arrest and apoptosis in HepG2 liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Compound X (e.g., Phoyunbene C) in In Vitro Cell Culture Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Compound X (e.g., Phoyunbene C) is a novel small molecule with potential anti-cancer properties. These application notes provide detailed protocols for evaluating the in vitro efficacy of Compound X using common cell culture assays. The described methods facilitate the assessment of its impact on cell viability, its ability to induce apoptosis (programmed cell death), and its effects on cell cycle progression. The following protocols are optimized for use with adherent cancer cell lines and can be adapted for suspension cells with minor modifications.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the described experimental protocols.

Table 1: Effect of Compound X on Cell Viability (MTT Assay)

| Concentration of Compound X (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.2 |

| 1 | 92.5 ± 5.1 |

| 5 | 75.3 ± 3.8 |

| 10 | 51.2 ± 2.9 |

| 25 | 28.7 ± 2.1 |

| 50 | 15.4 ± 1.5 |

Table 2: Apoptosis Induction by Compound X (Annexin V-FITC/PI Staining)

| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.8 | 2.4 ± 0.7 |

| Compound X (10 µM) | 60.3 ± 3.1 | 25.8 ± 2.5 | 13.9 ± 1.9 |

| Compound X (25 µM) | 35.7 ± 2.8 | 48.2 ± 3.4 | 16.1 ± 2.2 |

Table 3: Cell Cycle Analysis of Cells Treated with Compound X (Propidium Iodide Staining)

| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

| Vehicle Control | 55.4 ± 3.1 | 28.9 ± 2.2 | 15.7 ± 1.8 |

| Compound X (10 µM) | 72.1 ± 4.5 | 15.3 ± 1.9 | 12.6 ± 1.5 |

| Compound X (25 µM) | 80.5 ± 5.2 | 8.1 ± 1.1 | 11.4 ± 1.3 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[1] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[1]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Compound X stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[2]

-

Multi-well spectrophotometer (ELISA reader)

Protocol:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of Compound X in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted Compound X solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for Compound X).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

After incubation, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).

-

Incubate the plate for 4 hours at 37°C in the dark.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

-

Allow the plate to stand overnight in the incubator to ensure complete solubilization.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, a hallmark of early apoptosis.[4] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye like FITC.[4] Propidium iodide (PI) is a DNA-binding dye that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membranes.[4]

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Induce apoptosis in your cell line by treating with Compound X for the desired time. Include a vehicle-treated negative control.[5]

-

Harvest the cells (including any floating cells in the supernatant) and wash them once with cold PBS.[6]

-

Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.[6]

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[5]

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.[5]

-

Add 5 µL of Annexin V-FITC and 1 µL of PI solution to the cell suspension.[5]

-

Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[5][6]

-

After incubation, add 400 µL of 1X Binding Buffer to each tube.[5]

-

Analyze the samples by flow cytometry as soon as possible, measuring FITC fluorescence (e.g., FL1 channel) and PI fluorescence (e.g., FL3 channel).[5]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain the DNA of fixed and permeabilized cells.[7] The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle by flow cytometry.

Materials:

-

Treated and control cells

-

Phosphate-Buffered Saline (PBS)

-

Cold 70% ethanol

-

PI staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100 in PBS)[8]

-

Flow cytometer

Protocol:

-

Harvest treated and control cells and wash them once with cold PBS.

-

Centrifuge at ~300 x g for 5 minutes and discard the supernatant.[7]

-

Resuspend the cell pellet in 0.5 mL of cold PBS, ensuring a single-cell suspension.[7]

-

While gently vortexing, add the cell suspension dropwise into a tube containing 4.5 mL of ice-cold 70% ethanol for fixation.[7]

-

Incubate the cells on ice for at least 30 minutes.[9] (Cells can be stored at -20°C for longer periods).

-

Pellet the fixed cells by centrifugation (a higher speed may be required) and discard the ethanol.[9]

-

Wash the cells twice with PBS.[9]

-

Resuspend the cell pellet in 1 mL of PI staining solution.[7]

-

Incubate for 30 minutes at room temperature in the dark.[7]

-